molecular formula C27H36O8 B13840677 (6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione

(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione

Cat. No.: B13840677
M. Wt: 488.6 g/mol
InChI Key: PROKXHPTCWWSAS-PSJBNXOOSA-N
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Description

6beta-Hydroxy 21-Acetyloxy Budesonide is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of budesonide, which is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxy 21-Acetyloxy Budesonide involves multiple steps, starting from the parent compound budesonide. The key steps include hydroxylation at the 6-beta position and acetylation at the 21-hydroxy position. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired modifications .

Industrial Production Methods

Industrial production of 6beta-Hydroxy 21-Acetyloxy Budesonide often employs continuous flow processes to enhance efficiency and yield. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized to produce the compound at a larger scale .

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxy 21-Acetyloxy Budesonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6beta-Hydroxy 21-Acetyloxy Budesonide include:

Uniqueness

6beta-Hydroxy 21-Acetyloxy Budesonide is unique due to its specific modifications at the 6-beta and 21-hydroxy positions, which enhance its anti-inflammatory and immunosuppressive properties. These modifications also contribute to its stability and efficacy in various therapeutic applications .

Properties

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19+,20-,22+,23+,24+,25-,26-,27+/m0/s1

InChI Key

PROKXHPTCWWSAS-PSJBNXOOSA-N

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O

Origin of Product

United States

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